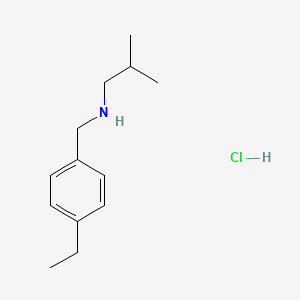

N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride

Description

N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride is a secondary amine salt characterized by a propanamine backbone substituted with a 4-ethylbenzyl group and a methyl moiety. Key properties include:

- Molecular Formula: C₁₂H₁₉N·HCl

- Molecular Weight: 214 g/mol

- LogP: 3.60 (indicating moderate lipophilicity)

- Rotatable Bonds: 5 (suggesting structural flexibility)

- Purity: 95% (solid form, HCl salt) .

The 4-ethylbenzyl group confers hydrophobic interactions, while the methyl substituent on the propanamine chain may influence steric effects and binding affinity. This compound’s stereochemistry is achiral, simplifying synthesis and applications in pharmacological or chemical studies .

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-12-5-7-13(8-6-12)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKVQJJCLHCNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Various substituted amines and derivatives

Scientific Research Applications

N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of amine metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Its molecular structure allows it to bind to active sites, influencing the biochemical processes within cells.

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-2-methyl-1-propanamine Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN·HCl

- Key Differences : Replaces the ethyl group with a chloro substituent.

- Impact :

N-Ethyl-1-(4-methoxyphenyl)-2-propanamine Hydrochloride

- Molecular Formula: C₁₃H₂₁NO·HCl

- Key Differences : Methoxy (-OCH₃) replaces ethyl on the benzyl group.

- Impact :

Core Structural Modifications

N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride

- Molecular Formula : C₁₆H₁₇ClN·HCl

- Key Differences : Incorporates a phenyl group on the propanamine chain instead of methyl.

- Impact: Steric Hindrance: Bulkier phenyl group may reduce binding to compact active sites.

Pharmacological and Functional Insights

- Enzyme Inhibition : Compounds with 4-ethylbenzyl groups, such as 1-(4-Ethylbenzyl)maleimide, demonstrate inhibitory activity against hMGL (IC₅₀ ~10 μM), suggesting that the ethylbenzyl moiety may play a role in hydrophobic binding pockets .

- Metabolic Stability : Ethyl substituents (vs. chloro or methoxy) reduce oxidative metabolism by cytochrome P450 enzymes, as seen in analogs like CP-778875 .

Biological Activity

N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound can be represented as follows:

- Chemical Formula : C12H18ClN

- Molecular Weight : 229.73 g/mol

The compound's structure facilitates interactions with various biological targets, influencing its pharmacological effects.

Research indicates that this compound may exhibit several biological activities, including:

- Antifungal Activity : In vitro studies have shown that the compound demonstrates antifungal properties comparable to established antifungal agents like pyrimethanil. Molecular docking studies suggest a strong affinity for antifungal receptor proteins, which may enhance its effectiveness against specific fungal strains such as Botryosphaeria ribis .

- Cytotoxic Effects : The compound has been investigated for its cytotoxic effects on various cancer cell lines. It appears to inhibit key enzymes involved in tumor growth and proliferation, particularly those related to lysophosphatidic acid (LPA) signaling pathways . This inhibition can lead to reduced tumor cell invasion and metastasis.

In Vitro Studies

Table 1 summarizes key findings from recent in vitro studies regarding the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antifungal | Molecular Docking | High affinity for antifungal receptor proteins; comparable activity to pyrimethanil. |

| Study 2 | Cytotoxicity | Cell Viability Assays | Significant inhibition of cancer cell proliferation; effective against multiple cancer types. |

| Study 3 | Enzyme Inhibition | Enzyme Activity Assays | Inhibition of autotaxin and other phosphodiesterases; potential for cancer treatment. |

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound revealed that it exhibits significant antifungal activity against Botryosphaeria ribis. The study utilized both molecular docking and in vitro assays to evaluate the compound's effectiveness, demonstrating that it could serve as a promising candidate for future antifungal drug development .

Case Study 2: Cancer Treatment Potential

In another investigation focusing on its cytotoxic properties, this compound was tested against various cancer cell lines, including breast and lung carcinoma. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound may be effective in treating solid tumors through the modulation of specific signaling pathways associated with cancer progression .

Q & A

Q. What validated analytical methods are recommended for characterizing the purity and stability of N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~255 nm) to assess purity (≥98%) and monitor degradation products .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, particularly to verify substitution patterns on the benzyl and propanamine moieties .

- Mass Spectrometry (MS) for molecular weight verification (theoretical MW: 381.4 g/mol) and identification of by-products during synthesis .

- Stability testing under controlled storage conditions (-20°C) with periodic reanalysis to validate shelf-life claims (≥5 years) .

Q. What synthetic routes are documented for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination or alkylation of a precursor amine with 4-ethylbenzyl chloride. Key variables include:

- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps, with yields sensitive to catalyst purity and reaction time .

- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency but may require rigorous purification to remove residual solvents .

- Temperature control : Exothermic reactions during alkylation necessitate gradual heating (40–60°C) to prevent side-product formation .

- Acidification : Hydrochloric acid is used for salt formation, with stoichiometry critical to avoid excess free amine or acid .

Advanced Research Questions

Q. How can computational chemistry tools optimize reaction pathways for synthesizing this compound?

Advanced computational approaches include:

- Quantum Chemical Calculations : To model transition states and identify energy barriers in reductive amination steps, reducing trial-and-error experimentation .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and by-products, enabling targeted purification strategies .

- Machine Learning (ML) : Training models on existing reaction datasets to predict optimal solvent-catalyst combinations and minimize side reactions .

Q. What experimental strategies resolve contradictions in receptor-binding data for this compound in opioid-related studies?

Contradictions often arise from assay variability or impurities. Methodological solutions include:

- Orthogonal Binding Assays : Combine radioligand displacement (e.g., μ-opioid receptor) with functional assays (e.g., cAMP inhibition) to validate selectivity .

- Impurity Profiling : Use LC-MS to quantify trace by-products (e.g., despropionyl analogs) that may interfere with receptor interactions .

- Structural Dynamics Studies : Molecular dynamics simulations to assess ligand-receptor binding kinetics under physiological conditions .

Q. How can factorial design improve the optimization of purification protocols for this compound?

Factorial design systematically evaluates variables impacting purity:

- Factors : Column chromatography solvent ratios (e.g., hexane:ethyl acetate), gradient elution rates, and stationary phase particle size .

- Response Variables : Purity (HPLC), yield, and processing time.

- Interaction Analysis : Identify synergistic effects (e.g., higher solvent polarity reduces yield but improves purity) .

- Validation : Replicate runs under optimized conditions to ensure reproducibility .

Q. What methodologies validate the compound’s stability under non-standard storage conditions (e.g., ambient temperature or humid environments)?

Stability studies should include:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light, followed by HPLC-MS to track degradation pathways (e.g., hydrolysis of the amine group) .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life under varying conditions .

- Crystallinity Monitoring : X-ray diffraction (XRD) to detect polymorphic changes that may alter solubility or bioavailability .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies?

- Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., hepatic microsomal assays), and blood-brain barrier penetration to explain efficacy gaps .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may modulate in vivo effects .

- Dose-Response Reconciliation : Compare in vitro IC50 values with in vivo plasma concentrations to validate translational relevance .

Q. What steps ensure reproducibility when scaling up synthesis from milligram to gram quantities?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to maintain reaction consistency .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity, linked to process parameters (e.g., cooling rates during crystallization) .

- Cross-Validation : Compare analytical data (NMR, HPLC) across batches to detect scale-dependent variability .

Theoretical and Mechanistic Insights

Q. How can molecular docking studies elucidate the compound’s interaction with non-opioid targets (e.g., serotonin transporters)?

- Target Homology Modeling : Build 3D structures of off-target receptors using templates from Protein Data Bank (PDB) .

- Binding Affinity Calculations : Use AutoDock Vina or Schrödinger Suite to predict binding modes and energy scores .

- Mutagenesis Validation : Test docking predictions via site-directed mutagenesis of key receptor residues .

Q. What role do salt forms (e.g., hydrochloride vs. free base) play in modulating the compound’s physicochemical properties?

- Solubility Studies : Compare aqueous solubility profiles using shake-flask methods with pH adjustment .

- Dissolution Testing : Evaluate dissolution rates in simulated gastric fluid to predict oral bioavailability .

- Crystal Engineering : Explore co-crystallization with counterions (e.g., succinate) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.